NO Inhibitory Potency Differentiation: Phoyunbene C IC50 37.17 μM vs. A (12.68 μM), B (18.89 μM), D (>100 μM)
Phoyunbene C demonstrates an IC50 value of 37.17 μM for inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 murine macrophages. This potency is intermediate within the Phoyunbene series: it is approximately 2.9-fold less potent than Phoyunbene A (IC50 = 12.68 μM) and 2.0-fold less potent than Phoyunbene B (IC50 = 18.89 μM), but more than 2.7-fold more potent than Phoyunbene D (IC50 > 100 μM) [1]. The positive control L-NMMA exhibited an IC50 of 21.16 μM under identical conditions, placing Phoyunbene C's activity at 57% of the reference inhibitor's potency [1].
| Evidence Dimension | NO production inhibition (IC50, μM) |
|---|---|
| Target Compound Data | 37.17 μM |
| Comparator Or Baseline | Phoyunbene A: 12.68 μM; Phoyunbene B: 18.89 μM; Phoyunbene D: >100 μM; L-NMMA: 21.16 μM |
| Quantified Difference | 2.9-fold less potent than A; 2.0-fold less potent than B; >2.7-fold more potent than D; 1.76-fold less potent than L-NMMA |
| Conditions | RAW 264.7 murine macrophages stimulated with LPS (1 μg/mL) for 24 h; NO measured via Griess reagent |
Why This Matters
This quantitative potency ranking enables researchers to select the appropriate analog for dose-ranging studies—Phoyunbene C offers an intermediate activity level distinct from both the more potent A/B and the essentially inactive D, making it a critical reference point for SAR analysis.
- [1] Moon I, Kim JK, Jun JG. Syntheses of Phoyunbenes A-D and Thunalbene for their Anti-Inflammatory Evaluation. Bull Korean Chem Soc. 2015;36(12):2907-2914. View Source
